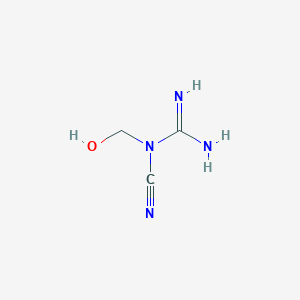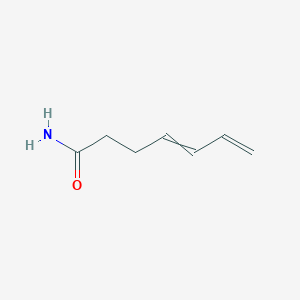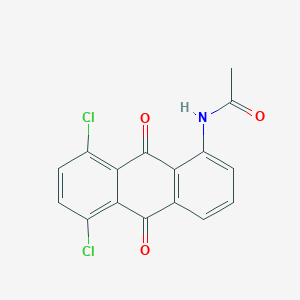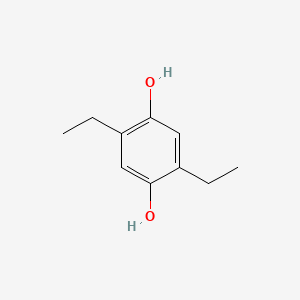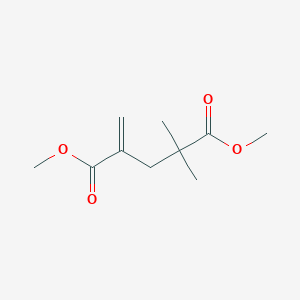
Dimethyl 2,2-dimethyl-4-methylenepentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,2-dimethyl-4-methylenepentanedioate is an organic compound with the molecular formula C10H16O4. It is also known by other names such as dimethyl 2-methyleneglutarate and methyl methyleneglutarate . This compound is characterized by its ester functional groups and a methylene group attached to a pentanedioate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2,2-dimethyl-4-methylenepentanedioate can be synthesized through various organic reactions. One common method involves the esterification of 2-methylene glutaric acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,2-dimethyl-4-methylenepentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the methylene group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-methylene glutaric acid.
Reduction: Formation of 2-methylene glutaric alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2,2-dimethyl-4-methylenepentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of dimethyl 2,2-dimethyl-4-methylenepentanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in further biochemical reactions. The methylene group can also act as a reactive site for nucleophilic attack, leading to the formation of various derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2-methyleneglutarate
- Methyl methyleneglutarate
- 2-Methyleneglutaric acid, dimethyl ester
Uniqueness
Dimethyl 2,2-dimethyl-4-methylenepentanedioate is unique due to its specific structural features, including the presence of two ester groups and a methylene group on a pentanedioate backbone.
Propiedades
Número CAS |
71674-93-6 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
dimethyl 2,2-dimethyl-4-methylidenepentanedioate |
InChI |
InChI=1S/C10H16O4/c1-7(8(11)13-4)6-10(2,3)9(12)14-5/h1,6H2,2-5H3 |
Clave InChI |
PIMMJVRSKGYDBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=C)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


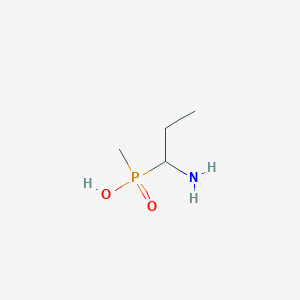
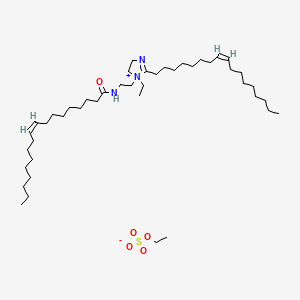
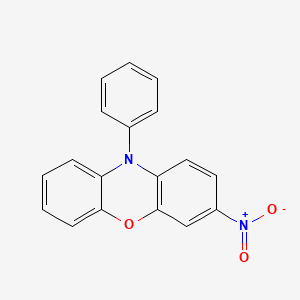
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)
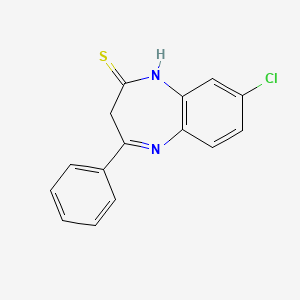
![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)
